molecular formula C18H16N2O2 B2859245 1,2-Dimethyl-4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide CAS No. 2055840-20-3

1,2-Dimethyl-4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B2859245
CAS No.: 2055840-20-3
M. Wt: 292.338
InChI Key: YBAFTROAZHZOFB-UHFFFAOYSA-N
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Description

1,2-Dimethyl-4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide is a quinoline derivative with significant biological and chemical properties. This compound is characterized by its molecular structure, which includes a quinoline core substituted with a phenyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dimethyl-4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide typically involves the following steps:

  • Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

  • Substitution Reactions: The quinoline core is then subjected to substitution reactions to introduce the phenyl group and methyl groups. This can be achieved through electrophilic aromatic substitution reactions.

  • Oxidation and Amide Formation: The final steps involve the oxidation of the intermediate compound to introduce the keto group and the formation of the amide bond with the phenyl group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the production process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to reduce the keto group to a hydroxyl group.

  • Substitution: Electrophilic and nucleophilic substitution reactions can be used to modify the quinoline core and introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Electrophilic substitution reactions typically use strong acids or Lewis acids, while nucleophilic substitution reactions may involve strong bases.

Major Products Formed:

  • Oxidation Products: Various quinone derivatives.

  • Reduction Products: Hydroxylated quinoline derivatives.

  • Substitution Products: Derivatives with different substituents on the quinoline core.

Scientific Research Applications

  • Medicine: The compound has shown promise in the treatment of inflammatory diseases and cancer due to its anti-inflammatory and anticancer properties.

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.

Comparison with Similar Compounds

1,2-Dimethyl-4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide is similar to other quinoline derivatives, such as tasquinimod and VX-770 (ivacaftor). These compounds share the quinoline core but differ in their substituents and functional groups, leading to different biological activities and applications. The uniqueness of this compound lies in its specific combination of substituents, which contribute to its distinct properties.

Properties

IUPAC Name

1,2-dimethyl-4-oxo-N-phenylquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-12-16(18(22)19-13-8-4-3-5-9-13)17(21)14-10-6-7-11-15(14)20(12)2/h3-11H,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBAFTROAZHZOFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2N1C)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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